molecular formula C24H26N2O6 B2690178 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883089-85-8

3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2690178
CAS No.: 883089-85-8
M. Wt: 438.48
InChI Key: PQUJMZDXQUXOBI-UHFFFAOYSA-N
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Description

3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety linked to two pyridinone rings, which are substituted with ethyl, hydroxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step organic synthesis process. One common method is the condensation reaction between benzo[d][1,3]dioxole-5-carbaldehyde and 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve continuous monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality. Purification steps would be optimized to handle larger volumes, often involving techniques like column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy groups can be oxidized to form ketones or carboxylic acids.

  • Reduction: : The pyridinone rings can be reduced to form pyridine derivatives.

  • Substitution: : The ethyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of pyridine derivatives.

  • Substitution: : Formation of various substituted pyridinones.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for metal ions, potentially useful in bioinorganic studies.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications, such as developing new drugs.

  • Industry: : It might be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it would bind to metal ions through its oxygen atoms, forming stable complexes. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both benzo[d][1,3]dioxole and pyridinone rings. Similar compounds might include other Schiff bases or pyridinone derivatives, but the combination of these particular functional groups sets it apart.

List of Similar Compounds

  • Schiff bases: : Compounds with a general structure of R-N=CH-R', where R and R' are organic substituents.

  • Pyridinone derivatives: : Compounds containing the pyridinone ring structure with various substituents.

Properties

IUPAC Name

3-[1,3-benzodioxol-5-yl-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-5-25-13(3)9-16(27)21(23(25)29)20(15-7-8-18-19(11-15)32-12-31-18)22-17(28)10-14(4)26(6-2)24(22)30/h7-11,20,27-28H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUJMZDXQUXOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC3=C(C=C2)OCO3)C4=C(C=C(N(C4=O)CC)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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